molecular formula C12H18O3 B8314009 4-Isopropyl-2-(methoxymethoxy)benzyl Alcohol

4-Isopropyl-2-(methoxymethoxy)benzyl Alcohol

Cat. No.: B8314009
M. Wt: 210.27 g/mol
InChI Key: GOZCRWAOXARLLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isopropyl-2-(methoxymethoxy)benzyl Alcohol is a useful research compound. Its molecular formula is C12H18O3 and its molecular weight is 210.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

[2-(methoxymethoxy)-4-propan-2-ylphenyl]methanol

InChI

InChI=1S/C12H18O3/c1-9(2)10-4-5-11(7-13)12(6-10)15-8-14-3/h4-6,9,13H,7-8H2,1-3H3

InChI Key

GOZCRWAOXARLLO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)CO)OCOC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 4-isopropyl-2-(methoxymethoxy)benzoic acid, which may be prepared as described in Exmple 6-B, (2.40 g, 11.0 mmol) and 4-methylmorpholine (1.18 mL, 11.0 mmol) in 50 mL dry tetrahydrofuran at −10° C. was added dropwise ethyl chloroformate (1.02 mL, 11.0 mmol). After stirring at −10° C. for 20 min, sodium borohydride (1.21 g, 33.0 mmol) was added all at once. Methanol (150 mL) was cautiously added dropwise. Once the vigorous evolution of carbon dioxide had significantly decreased, the remaining methanol was added. Stirring was continued for 30 min, and the reaction was quenched with 10% acetic acid in water. The volatile solvents were removed, and the remaining material was diluted with ether. The ether was extracted with saturated NaHCO3 (2×), water (2×), brine (1×), and dried over MgSO4. The crude material was purified by chromatography over silica, using an eluent gradient of 10-30% ethyl acetate in hexanes, to afford the alcohol (1.16 g, 50%).
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